![molecular formula C23H22N2O4 B2415488 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-07-9](/img/structure/B2415488.png)
2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as Cpd 5, is a synthetic compound that has been studied for its potential therapeutic properties. This molecule has been shown to have a variety of effects on the biochemical and physiological processes in the body, making it an interesting target for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of compounds known for their diverse biological activities and significance in pharmaceutical chemistry. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, using a reaction between 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors. This method has facilitated the preparation of these compounds with various substituents, expanding their potential utility in medicinal chemistry (Osyanin et al., 2014).
Antimicrobial and Cytotoxic Activities
Compounds within this class have shown significant biological activities, including antimicrobial and cytotoxic effects. A study involving the synthesis of Cu(II) 2,2'-bipyridyl complexes of barbiturate derivatives related to 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione demonstrated notable cytotoxic activity against T-cell lymphoma, highlighting their potential as anticancer agents (Dixit et al., 2011).
Catalytic and Green Chemistry Applications
Recent advances in green chemistry have leveraged compounds like 2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione for catalytic purposes. For example, SMA/Py/ZnO has been used as a catalyst for the synthesis of chromeno[2,3-d]pyrimidine-diones, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Daraie & Heravi, 2019).
Sensor Applications
Another intriguing application involves the use of chromeno[d]pyrimidine-2,5-dione/thione derivatives as chemosensors for detecting metal ions. A study demonstrated the synthesis of these derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation. These compounds exhibited excellent sensitivity towards Hg2+ ions, indicating their potential use in environmental monitoring and safety assessments (Jamasbi et al., 2021).
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14(2)21-24-22-19(20(26)17-6-4-5-7-18(17)29-22)23(27)25(21)13-12-15-8-10-16(28-3)11-9-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBASYVQUYIJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

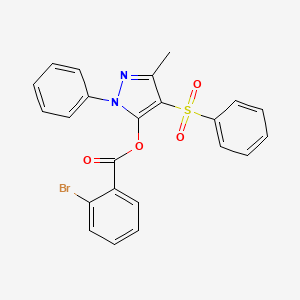
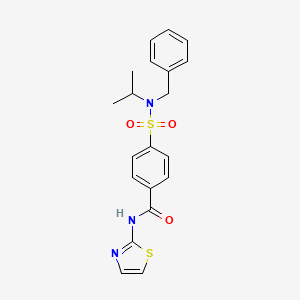
![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)
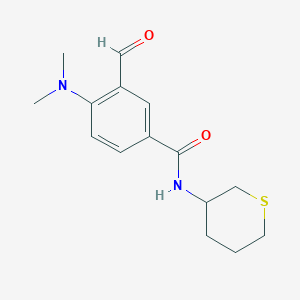
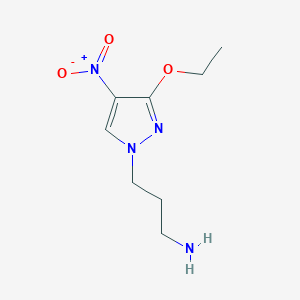
![2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one](/img/structure/B2415416.png)


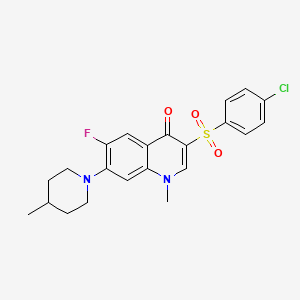
![N-(2,3-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
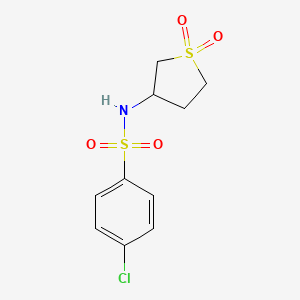

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)